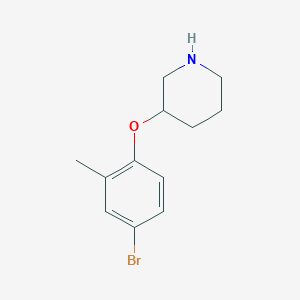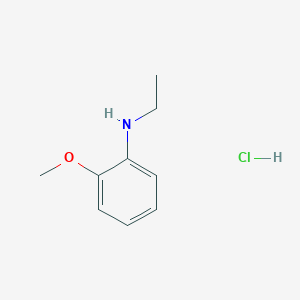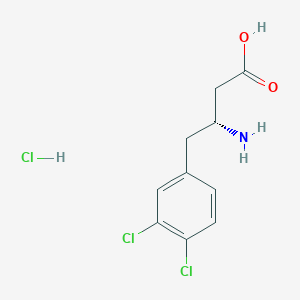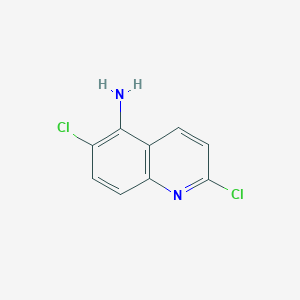
3-(4-Bromo-2-methylphenoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated piperidine derivatives often involves reactions such as Michael addition or annelation processes. For instance, a novel piperidine derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another example includes the regiospecific addition of 4-chlorothiophenol to a diazoketone, followed by cyclization to form the piperidine ring . These methods could potentially be adapted for the synthesis of "3-(4-Bromo-2-methylphenoxy)piperidine."
Molecular Structure Analysis
The molecular structure of brominated piperidine derivatives has been studied using techniques such as X-ray crystallography . These studies reveal the conformation of the piperidine ring and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets. For example, the piperidine ring often adopts a chair conformation with substituents in equatorial or axial positions .
Chemical Reactions Analysis
The reactivity of brominated piperidine derivatives can be influenced by the presence of halogen atoms and other substituents on the piperidine ring. The electronic properties of these substituents can affect the compound's ability to participate in various chemical reactions. For instance, halogenated piperidines have been synthesized as potential σ receptor ligands, indicating their potential to undergo specific biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated piperidine derivatives can be characterized using spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV spectroscopy . These studies provide information on the vibrational and electronic structure of the compounds. Additionally, computational methods like density functional theory (DFT) are used to predict properties such as hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which are in good agreement with experimental data . The stability of these molecules is often analyzed using natural bond orbital (NBO) analysis, which assesses hyperconjugative interactions and charge delocalization .
Wissenschaftliche Forschungsanwendungen
Radiolabeled Probes for σ Receptors
Research has shown that halogenated 4-(phenoxymethyl)piperidines, like 3-(4-Bromo-2-methylphenoxy)piperidine, can be potential σ receptor ligands. One study synthesized several of these compounds and evaluated their affinity and selectivity using in vitro receptor binding assays. They found that these compounds showed promise as probes for in vivo tomographic studies of σ receptors, indicating their potential use in brain and organ imaging (Waterhouse et al., 1997).
Reactions with Lithium Piperidide
Another research focused on the reactions of bromoethoxypyridines with lithium piperidide in piperidine. This study explored the chemical behavior of these compounds, leading to the formation of piperidino groups without rearrangements. Such research highlights the potential of 3-(4-Bromo-2-methylphenoxy)piperidine in chemical synthesis and transformation processes (Plas et al., 2010).
Synthesis of Neuroleptic Agents
A study on the synthesis of 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C] - butyrophenone, a neuroleptic agent, involved the use of piperidine derivatives. This research underlines the role of such compounds in developing drugs for mental health conditions (Nakatsuka et al., 1981).
Wirkmechanismus
While the specific mechanism of action for “3-(4-Bromo-2-methylphenoxy)piperidine” is not mentioned in the retrieved papers, piperidine derivatives are known to play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Safety and Hazards
While specific safety and hazard information for “3-(4-Bromo-2-methylphenoxy)piperidine” was not found in the retrieved papers, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Eigenschaften
IUPAC Name |
3-(4-bromo-2-methylphenoxy)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMGTNQNEPZEEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-methylphenoxy)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)


![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)

![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)







